Cas no 1353119-31-9 ((2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)

(2Z)-2-[(2,3-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a synthetic benzofuran derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a conjugated system with a 2,3-dimethoxyphenyl substituent and a hydroxyl group, contributing to its reactivity and binding properties. This compound may serve as a key intermediate in the development of bioactive molecules due to its ability to participate in various chemical transformations, such as Michael additions or cyclizations. The presence of both electron-donating (methoxy, hydroxy) and electron-withdrawing (carbonyl) groups enhances its versatility in synthetic pathways. Its well-defined stereochemistry (Z-configuration) further ensures controlled reactivity, making it valuable for targeted synthesis.
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one structure
1353119-31-9 structure
商品名:(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
CAS番号:1353119-31-9
MF:C17H14O5
メガワット:298.290065288544
CID:4696037

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one 化学的及び物理的性質

名前と識別子

    • (2Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
    • (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
    • (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
    • 2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
    • GQSYGPPHMQKVOE-NVNXTCNLSA-N
    • STK788056
    • BBL034902
    • SBB042258
    • R8361
    • 2-[(2,3-dimethoxypheny
    • (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
    • インチ: 1S/C17H14O5/c1-20-13-5-3-4-10(17(13)21-2)8-15-16(19)12-7-6-11(18)9-14(12)22-15/h3-9,18H,1-2H3/b15-8-
    • InChIKey: GQSYGPPHMQKVOE-NVNXTCNLSA-N
    • ほほえんだ: O1C2C=C(C=CC=2C(/C/1=C/C1C=CC=C(C=1OC)OC)=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 446
  • トポロジー分子極性表面積: 65

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM496440-1g
(Z)-2-(2,3-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
1353119-31-9 97%
1g
$264 2023-02-18
Life Chemicals
F2106-0008-20mg
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
1353119-31-9 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F2106-0008-40mg
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
1353119-31-9 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F2106-0008-30mg
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
1353119-31-9 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F2106-0008-20μmol
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
1353119-31-9 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F2106-0008-75mg
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
1353119-31-9 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F2106-0008-5μmol
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
1353119-31-9 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F2106-0008-15mg
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
1353119-31-9 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F2106-0008-25mg
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
1353119-31-9 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F2106-0008-50mg
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
1353119-31-9 90%+
50mg
$160.0 2023-07-28

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one 関連文献

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-oneに関する追加情報

Introduction to (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (CAS No. 1353119-31-9)

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one, identified by its CAS number 1353119-31-9, is a structurally complex organic compound belonging to the benzofuran class. This molecule has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features and potential therapeutic applications. The presence of a methyleneidene group linked to a 2,3-dimethoxyphenyl moiety, combined with a hydroxy substituent on the benzofuran core, contributes to its distinct chemical and biological properties.

The compound's molecular framework is characterized by a fused ring system consisting of a benzene ring and a furan ring, which is a common motif in many bioactive natural products and synthetic drugs. The dimethoxyphenyl group introduces electronic richness and potential for hydrogen bonding interactions, while the hydroxy group enhances solubility and can participate in various biological recognition processes. These structural elements make (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one a promising candidate for further exploration in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of this compound with biological targets. Studies suggest that the methyleneidene group may serve as a key pharmacophore for binding to enzymes or receptors involved in inflammatory pathways. Additionally, the hydroxy and dimethoxyphenyl groups could modulate the compound's pharmacokinetic profile, influencing its bioavailability and metabolic stability.

In vitro investigations have begun to unravel the potential biological activities of (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one. Preliminary experiments indicate that this compound exhibits inhibitory effects on certain enzymes associated with oxidative stress and inflammation. These findings align with the growing interest in developing therapeutic agents that target these pathways for treating chronic diseases such as cardiovascular disorders and neurodegenerative conditions. The compound's ability to modulate these enzymatic activities without significant toxicity makes it an attractive lead for further optimization.

The synthesis of (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one presents both challenges and opportunities for medicinal chemists. The construction of the benzofuran core requires precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to streamline the process. These approaches not only improve efficiency but also allow for the introduction of structural variations to enhance biological activity.

One of the most compelling aspects of this compound is its potential for further derivatization. By modifying either the dimethoxyphenyl or hydroxy groups, researchers can explore new analogs with tailored properties. For instance, replacing the hydroxyl group with an ether or ester functionality might improve solubility or metabolic stability. Similarly, altering the substitution pattern on the phenyl ring could fine-tune interactions with biological targets. Such modifications are essential for optimizing lead compounds into viable drug candidates.

The role of computational tools in guiding synthetic design cannot be overstated. Molecular docking simulations have been instrumental in predicting how modifications to (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one might affect its binding affinity to specific targets. These predictions are then validated experimentally, creating a powerful cycle of hypothesis generation and testing. This iterative process accelerates the discovery pipeline and reduces the time required to identify promising drug candidates.

The pharmacological profile of this compound is still under active investigation, but early results are promising. In particular, its interaction with proteins involved in cell signaling pathways relevant to cancer has been explored. The ability of (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one to modulate these pathways suggests potential applications in oncology research. Further preclinical studies are needed to confirm these findings and assess its therapeutic potential.

The chemical diversity inherent in benzofuran derivatives like (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one makes them valuable scaffolds for drug discovery. Their ability to adopt multiple conformations and interact with various biological targets allows for broad therapeutic applications. As research continues to uncover new biological functions and synthetic strategies for this class of compounds, their importance in medicinal chemistry is likely to grow.

In conclusion,(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (CAS No. 1353119-31-9) represents a fascinating molecule with significant untapped potential in pharmaceutical research. Its unique structural features and preliminary biological activities position it as a compelling candidate for further exploration. With continued advancements in synthetic chemistry and computational biology, this compound holds promise as a lead structure for developing novel therapeutic agents targeting diverse diseases.

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Amadis Chemical Company Limited
(CAS:1353119-31-9)(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
A982723
清らかである:99%
はかる:1g
価格 ($):240.0